3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one
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Overview
Description
3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one is a complex organic compound that features a combination of thiazole, oxazole, and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of α-hydroxyketones with amides or nitriles.
Diazenyl Coupling: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid followed by coupling with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, oxazoles.
Reduction Products: Hydrazine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one: Similar structure but with a different methyl group position.
3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-thiazol-5(4H)-one: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
682745-92-2 |
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Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-methyl-4-[[4-[C-methyl-N-(1,3-thiazol-2-yl)carbonimidoyl]phenyl]diazenyl]-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H13N5O2S/c1-9(17-15-16-7-8-23-15)11-3-5-12(6-4-11)18-19-13-10(2)20-22-14(13)21/h3-8,13H,1-2H3 |
InChI Key |
KFVVKYPCJDVXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C1N=NC2=CC=C(C=C2)C(=NC3=NC=CS3)C |
Origin of Product |
United States |
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